A Comprehensive Technical Guide to CAS No. 1185238-09-8: Ranitidine-d6 Hydrochloride
A Comprehensive Technical Guide to CAS No. 1185238-09-8: Ranitidine-d6 Hydrochloride
Introduction
In the realm of pharmaceutical analysis and drug metabolism studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible quantification of target analytes. This guide provides an in-depth technical overview of the compound identified by CAS number 1185238-09-8, chemically known as Ranitidine-d6 hydrochloride. This deuterated analog of Ranitidine hydrochloride serves as a critical tool for researchers and drug development professionals. This document will elucidate its physicochemical properties, its role in the context of its pharmacologically active parent compound, and its practical application in modern analytical methodologies.
Chemical Identity and Structure
Ranitidine-d6 hydrochloride is the deuterium-labeled form of Ranitidine hydrochloride, a well-known histamine H2-receptor antagonist. The six deuterium atoms are incorporated into the N,N-dimethylamino group, providing a distinct mass shift for mass spectrometry-based detection without significantly altering its chemical behavior.
Synonyms:
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N-[2-[[5-[(Dimethylamino-d6)methyl]furfuryl]thio]ethyl]-N'-methyl-2-nitrovinylidenediamine hydrochloride
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(E)-N-(2-(((5-((bis(methyl-d3)amino)methyl)furan-2-yl)methyl)thio)ethyl)-N'-methyl-2-nitroethene-1,1-diamine, monohydrochloride[1]
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Ranitidine D6 HCl (N,N-dimethyl D6)[2]
The structural integrity and confirmation of Ranitidine-d6 hydrochloride have been established through various analytical techniques, including high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[3]
Caption: Chemical structure of Ranitidine-d6 Hydrochloride.
Physicochemical Properties
The physicochemical properties of Ranitidine-d6 hydrochloride are summarized in the table below. These properties are crucial for its handling, storage, and application in analytical methods.
| Property | Value | Source(s) |
| CAS Number | 1185238-09-8 | [1][2][3][4][5][6][7][8][9][10][][12][13][14][15] |
| Molecular Formula | C₁₃H₁₇D₆ClN₄O₃S | [2][4][5][7][8] |
| Molecular Weight | 356.90 g/mol | [2][4][7][8] |
| Appearance | Solid; Off-white to yellow or brown | [2][4][5] |
| Melting Point (unlabeled) | 133 - 134 °C | [5][10] |
| Solubility | DMSO: 1 mg/mL; PBS (pH 7.2): 10 mg/mL; Soluble in Acetic Acid, Methanol, Water | [1][10] |
| Purity | >99% deuterated forms (d1-d6) | [1][6] |
| Storage | Long-term storage at -20°C is recommended. May be stored at room temperature for short periods. Hygroscopic, store under an inert atmosphere. | [2][7][10] |
Biological Context: The Role of the Parent Compound (Ranitidine)
To appreciate the significance of quantifying ranitidine, it is essential to understand its biological role. Ranitidine is a potent and selective histamine H2-receptor antagonist.[4][6][8][16] It functions by blocking the action of histamine on the parietal cells in the stomach, thus reducing the production of stomach acid.[6][8] This mechanism of action makes it effective for the treatment of conditions such as peptic ulcer disease and gastroesophageal reflux disease (GERD).[1][6]
The signaling pathway inhibited by ranitidine is depicted below:
Caption: Ranitidine's mechanism of action on gastric acid secretion.
Application in Quantitative Analysis
The primary application of Ranitidine-d6 hydrochloride is as an internal standard for the quantification of ranitidine in biological matrices such as plasma, serum, or urine, using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][3][4][6]
The Rationale for Using a Stable Isotope-Labeled Internal Standard:
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Compensates for Matrix Effects: The deuterated standard co-elutes with the unlabeled analyte and experiences similar ionization suppression or enhancement, leading to more accurate quantification.
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Accounts for Sample Preparation Variability: Losses during extraction, derivatization, and injection are accounted for, as the standard and analyte are affected similarly.
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Improved Precision and Accuracy: The use of an internal standard that is chemically identical to the analyte minimizes variations in instrument response.
The general workflow for using Ranitidine-d6 hydrochloride in a quantitative assay is outlined below:
Caption: Workflow for quantitative analysis using an internal standard.
Illustrative Analytical Protocol
The following is a generalized, step-by-step protocol for the quantification of ranitidine in human plasma using Ranitidine-d6 hydrochloride as an internal standard. This protocol is for illustrative purposes and should be optimized and validated for specific laboratory conditions.
Objective: To determine the concentration of ranitidine in plasma samples.
Materials:
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Human plasma samples
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Ranitidine analytical standard
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Ranitidine-d6 hydrochloride (Internal Standard, IS)
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Acetonitrile (ACN)
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Formic acid
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Water (LC-MS grade)
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Solid Phase Extraction (SPE) cartridges
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LC-MS/MS system
Procedure:
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Preparation of Standard and IS Solutions:
-
Prepare stock solutions of ranitidine and Ranitidine-d6 HCl in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by serially diluting the ranitidine stock solution.
-
Prepare a working IS solution of Ranitidine-d6 HCl at a suitable concentration (e.g., 100 ng/mL).
-
-
Sample Preparation:
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Thaw plasma samples at room temperature.
-
To 100 µL of each plasma sample, standard, and quality control sample, add 10 µL of the IS working solution. Vortex briefly.
-
Add 300 µL of ACN to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
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LC Conditions:
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Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
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Mobile Phase B: 0.1% Formic acid in ACN
-
Gradient: A suitable gradient to separate ranitidine from matrix components.
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Flow Rate: 0.3 mL/min
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Injection Volume: 5 µL
-
-
MS/MS Conditions (Positive Ion Mode):
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Monitor the appropriate mass transitions for ranitidine and Ranitidine-d6.
-
-
-
Quantification:
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Construct a calibration curve by plotting the peak area ratio (ranitidine/Ranitidine-d6) against the concentration of the ranitidine standards.
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Determine the concentration of ranitidine in the unknown samples by interpolating their peak area ratios from the calibration curve.
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Safety and Handling
According to available safety data sheets, Ranitidine-d6 hydrochloride may be harmful if inhaled, swallowed, or absorbed through the skin, and may cause eye and respiratory tract irritation.[5] It is incompatible with strong oxidizing agents.[5] When handling this compound, appropriate personal protective equipment (PPE), such as gloves, a lab coat, and safety glasses, should be worn.[5] Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
CAS number 1185238-09-8, or Ranitidine-d6 hydrochloride, is a vital tool for the accurate and precise quantification of ranitidine in various biological matrices. Its use as a stable isotope-labeled internal standard in mass spectrometry-based assays is a testament to its importance in pharmacokinetic studies, clinical monitoring, and drug development research. Understanding its physicochemical properties, the biological context of its parent compound, and the principles of its application allows researchers to employ this compound effectively and safely.
References
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Pharmaffiliates. (n.d.). CAS No : 1185238-09-8 | Chemical Name : Ranitidine D6 HCl (N,N-dimethyl D6). Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 455-14-1 | Chemical Name : 4-(Trifluoromethyl)aniline. Retrieved from [Link]
-
Chemical Suppliers USA. (n.d.). Medchemexpress. Retrieved from [Link]
-
Capot Chemical. (n.d.). MSDS of Ranitidine-d6 HCl. Retrieved from [Link]
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